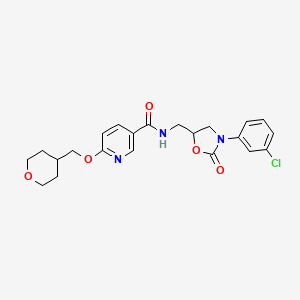
4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole is a heterocyclic compound that has gained significant attention in scientific research. This compound has been studied for its potential applications in drug development, particularly in the treatment of cancer, inflammation, and infectious diseases.
Scientific Research Applications
Chemical Reactions and Synthesis
4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole and its derivatives have been utilized in cycloaddition reactions, demonstrating their role as reactive intermediates in synthesizing heterocyclic compounds. For example, the cycloaddition of pyrrolo[1,2-c]thiazoles to electron-deficient alkenes and alkynes has been investigated, showing that these compounds act as versatile intermediates in organic synthesis (Sutcliffe et al., 2000). Furthermore, the development of novel syntheses for variably substituted pyrrolo[2,3-d]thiazoles through microwave-assisted cyclization highlights the potential of these compounds in constructing complex molecular architectures (Koolman et al., 2010).
Biological Activities
Research on the biological activities of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole derivatives has uncovered their potential as anticancer agents. A study on the synthesis and anticancer activity of arylazothiazoles and 1,3,4-thiadiazoles revealed that certain derivatives exhibited promising activity against colon carcinoma and liver carcinoma cell lines, suggesting their utility in developing novel anticancer treatments (Gomha et al., 2015). Additionally, nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrated significant tumor volume inhibition in diffuse malignant peritoneal mesothelioma (DMPM) experimental models, highlighting their potential as cyclin-dependent kinase 1 inhibitors (Carbone et al., 2013).
Antimicrobial and Antioxidant Properties
Newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds have been evaluated for their antimicrobial properties, demonstrating significant activity against various bacteria and fungi. This research suggests the potential of these compounds in developing new antimicrobial agents (Harikrishna et al., 2015). Moreover, the synthesis and modeling of 5-arylazo-2-chloroacetamido thiazole derivatives explored their antioxidant efficacy, indicating their potential as antioxidant agents (Hossan, 2020).
properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-7-6-11-8(9-7)10-4-2-3-5-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBMFOMSDCBXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride](/img/structure/B2929589.png)

![N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide](/img/structure/B2929591.png)

![2-(2,4-dichlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2929594.png)
![[1-(2,6-Dimethylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2929595.png)

![2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2929603.png)
![2-cyano-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2929604.png)




![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2929612.png)